molecular formula C8H6OS B1583051 3-Hydroxybenzothiophene CAS No. 520-72-9

3-Hydroxybenzothiophene

Cat. No. B1583051
CAS RN: 520-72-9
M. Wt: 150.2 g/mol
InChI Key: XHQBIYCRFVVHFD-UHFFFAOYSA-N
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Description

3-Hydroxybenzothiophene (HFBT) is a metabolite commonly found in bacterial cultures that degrade dibenzothiophene (DBT) via the Kodama pathway . Its fate in both cultures and the environment remains largely unknown .


Chemical Reactions Analysis

In mineral salts medium, HFBT exhibits sufficient stability to allow biodegradation studies with mixed microbial cultures over a 3- to 4-week period. High-performance liquid chromatography analyses demonstrate that HFBT is effectively removed from the medium. Additionally, 2-Mercaptophenylglyoxalate (detected as benzothiophene-2,3-dione ) is a metabolite of HFBT .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Hydroxybenzothiophene has been a subject of interest in chemical synthesis and reactions. Wright and Corbett (1993) developed a methodology for synthesizing 3-hydroxybenzothiophene and its analogs, highlighting its importance as a building block in organic synthesis (Wright & Corbett, 1993). Similarly, Popova et al. (2016) prepared an azomethine imine derivative of 3-hydroxybenzothiophene, demonstrating its utility in creating complex molecular structures (Popova et al., 2016).

Environmental and Industrial Applications

The compound has also been investigated for its environmental and industrial applications. For instance, research conducted by Huirache-Acuña et al. (2009) explored the use of WS2 nanostructures, derived from 3-hydroxybenzothiophene, as catalysts in the hydrodesulfurization of dibenzothiophene, a key process in fuel purification (Huirache-Acuña et al., 2009). Additionally, the study by Saleh and Danmaliki (2016) investigated the potential of using rubber tyre-derived carbons for the desulfurization of dibenzothiophene from fuels, indicating a path towards sustainable waste utilization and pollution control (Saleh & Danmaliki, 2016).

Pharmaceutical and Biomedical Research

In the context of pharmaceutical and biomedical research, the applications of 3-hydroxybenzothiophene and related compounds have been explored. For instance, the study by Mankad, Laitar, and Sadighi (2004) on the reactivity of a carbene copper(I) hydride complex with 3-hexyne might provide insights into novel synthetic routes for pharmaceutical compounds (Mankad, Laitar, & Sadighi, 2004).

properties

IUPAC Name

1-benzothiophen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQBIYCRFVVHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199970
Record name Benzo(b)thiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzothiophene

CAS RN

520-72-9
Record name Benzo[b]thiophene-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-(methylthio)benzoate (4.0 g, 22.00 mmol) in THF (60 mL) was added to a solution of freshly prepared LDA (2M in THF, 17.5 mL, 35 mmol) placed at −78° C. The reaction mixture was stirred for 1 hour at −78° C., then overnight at room temperature. The reaction mixture was diluted by addition of a saturated solution of ammonium chloride (50 mL). The aqueous phase was separated and extracted with ethyl acetate (3×70 mL). The combined organic phases were washed with a saturated solution of sodium chloride (40 mL), dried over sodium sulfate, filtered and concentrated to dryness. The residue was purified by chromatography on silica gel using petroleum ether/ethyl acetate (95:5 to 9:1) as eluent. The title product was obtained as a pink solid (1.74 g, 53%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzothiophene
Reactant of Route 2
3-Hydroxybenzothiophene
Reactant of Route 3
3-Hydroxybenzothiophene
Reactant of Route 4
3-Hydroxybenzothiophene
Reactant of Route 5
3-Hydroxybenzothiophene
Reactant of Route 6
3-Hydroxybenzothiophene

Citations

For This Compound
64
Citations
S Khedkar, R Shanker - Biodegradation, 2014 - Springer
… investigations that reported HFBT production, by the DBT degrading cultures used in their study, attributed the detection of the additional metabolites, viz., 3-hydroxybenzothiophene …
Number of citations: 12 link.springer.com
DC Bressler, PM Fedorak - Applied and environmental …, 2001 - Am Soc Microbiol
… (1) found 3-hydroxybenzothiophene (compound V) and benzothiophene-2,3-dione (compound VIII). Eaton and Nitterauer (4) showed that when acidic conditions are used to extract …
Number of citations: 52 journals.asm.org
MT Konieczny, P Sowinski - Bulletin of the Chemical Society of Japan, 2009 - journal.csj.jp
… -3′-methyl-3-oxo-7,7′-bis(piperidinocarbonyloxy)-2,2′-spirobi[2H,2′H,3H,3′H-benzo[b]thiophene] (1) equilibrate via an open ring compound: a 3-hydroxybenzothiophene …
Number of citations: 1 www.journal.csj.jp
RW Eaton, JD Nitterauer - Journal of bacteriology, 1994 - Am Soc Microbiol
Isopropylbenzene-degrading bacteria, including Pseudomonas putida RE204, transform benzothiophene to a mixture of compounds. Induced strain RE204 and a number of its Tn5 …
Number of citations: 71 journals.asm.org
M Ueda, Y Miyazawa, A Sato, Y Imai - Polymer Journal, 1976 - nature.com
… More recently, we have found that high-molecular weight polyamides were readily obtained when a diester derived from 3-hydroxybenzothiophene 1, 1-dioxide (HOBD) was employed …
Number of citations: 20 www.nature.com
CK Lau, PC Belanger, C Dufresne… - The Journal of Organic …, 1987 - ACS Publications
… resulting S-(o-acetylaryl) dimethylthiocarbamates are treated with base in the presence of air, they cyclize in a novel fashion to yield substituted iV/V-dimethyl-3-hydroxybenzothiophene-…
Number of citations: 47 pubs.acs.org
OS Popova, VA Bren', VV Tkachev, AN Utenyshev… - Doklady Chemistry, 2016 - Springer
… According to X-ray diffraction, 1H, 13C, and 15N NMR and electronic spectroscopy, the compound exists as 3-hydroxybenzothiophene structure containing intermolecular hydrogen …
Number of citations: 4 link.springer.com
E Campaigne, WE Kreighbaum - The Journal of Organic …, 1961 - ACS Publications
… 6-Ethoxybenzothiophene has been prepared in good yield by the hydride reduction of 6-ethoxy-3-hydroxybenzothiophene and has been subjected to the electrophilic substitution …
Number of citations: 10 pubs.acs.org
YV Rakitin, RD Kasumov, VV Zelentsov… - Koord. Khim.;(USSR), 1981 - osti.gov
The dimer structure of vanadyl 2-formyl-3-hydroxybenzothiophene-2-hydroxyanilinate is confirmed on the basis of the analysis of ESR spectra. It is shown that the compound presents a …
Number of citations: 2 www.osti.gov
B Capon, FC Kwok - Journal of the American Chemical Society, 1989 - ACS Publications
… 3-Hydroxybenzofuran and 3hydroxybenzothiophene are stronger acids than 3-hydroxyindole and 3-hydroxy-1 -methylindole. The ketonization reactions are general acid and general …
Number of citations: 71 pubs.acs.org

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